molecular formula C7H11NO2 B8490821 Methyl 2-propargylaminopropionate

Methyl 2-propargylaminopropionate

Cat. No. B8490821
M. Wt: 141.17 g/mol
InChI Key: ICLACKXVMUQUOK-UHFFFAOYSA-N
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Patent
US04753957

Procedure details

Into a 250 ml round bottom flask are placed 26 g (0.47 mole) of propargylamine, 78.8 g (0.47 mole) of methyl 2-bromopropionate, and 39.7 g (0.47 mole) of sodium bicarbonate. The reaction mixture is heated at 80° C. overnight. It is cooled and poured into 200 ml of water. Extraction with ether provides 45 g of crude product which is further purified by vacuum distillation (94°-95°/3 mm) to give 25 g of desired product.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
78.8 g
Type
reactant
Reaction Step Two
Quantity
39.7 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[C:2]#[CH:3].Br[CH:6]([CH3:11])[C:7]([O:9][CH3:10])=[O:8].C(=O)(O)[O-].[Na+]>O>[CH2:1]([NH:4][CH:6]([CH3:11])[C:7]([O:9][CH3:10])=[O:8])[C:2]#[CH:3] |f:2.3|

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
C(C#C)N
Step Two
Name
Quantity
78.8 g
Type
reactant
Smiles
BrC(C(=O)OC)C
Step Three
Name
Quantity
39.7 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250 ml round bottom flask are placed
TEMPERATURE
Type
TEMPERATURE
Details
It is cooled
EXTRACTION
Type
EXTRACTION
Details
Extraction with ether
CUSTOM
Type
CUSTOM
Details
provides 45 g of crude product which
DISTILLATION
Type
DISTILLATION
Details
is further purified by vacuum distillation (94°-95°/3 mm)

Outcomes

Product
Name
Type
product
Smiles
C(C#C)NC(C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: CALCULATEDPERCENTYIELD 37.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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